molecular formula C13H8Cl2F3N3 B11461189 3-[(2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene)methyl]pyridine

3-[(2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene)methyl]pyridine

Cat. No.: B11461189
M. Wt: 334.12 g/mol
InChI Key: NYCBYYOHQAUCAB-IFRROFPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(E)-{2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]pyridine is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridine ring substituted with a hydrazone moiety, which is further substituted with a dichloro-trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]pyridine typically involves the reaction of 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine with a suitable pyridine derivative. One common method involves the use of the Vilsmeier-Haack reagent (phosphorus oxychloride and dimethylformamide) to formylate the pyridine ring, followed by condensation with the hydrazine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3-[(E)-{2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(E)-{2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of the dichloro-trifluoromethylphenyl group enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-{2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]pyridine stands out due to its hydrazone moiety, which imparts unique reactivity and binding properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H8Cl2F3N3

Molecular Weight

334.12 g/mol

IUPAC Name

2,6-dichloro-N-[(E)-pyridin-3-ylmethylideneamino]-4-(trifluoromethyl)aniline

InChI

InChI=1S/C13H8Cl2F3N3/c14-10-4-9(13(16,17)18)5-11(15)12(10)21-20-7-8-2-1-3-19-6-8/h1-7,21H/b20-7+

InChI Key

NYCBYYOHQAUCAB-IFRROFPPSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC2=C(C=C(C=C2Cl)C(F)(F)F)Cl

Canonical SMILES

C1=CC(=CN=C1)C=NNC2=C(C=C(C=C2Cl)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.